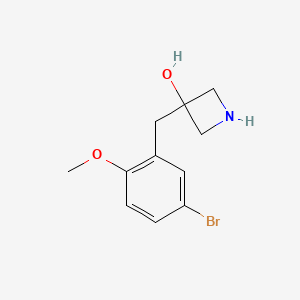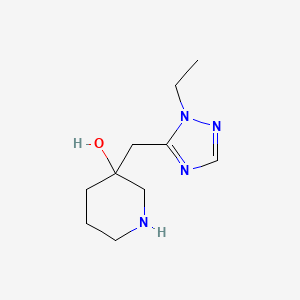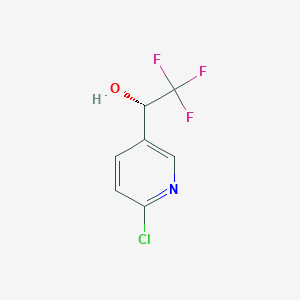
(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 6-chloropyridine with trifluoroacetaldehyde in the presence of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Chiral catalysts such as BINAP-Ru complexes.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: Reaction times can vary but typically range from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 6-chloropyridin-3-yl trifluoromethyl ketone.
Reduction: Formation of 6-chloropyridin-3-yl trifluoromethyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of (S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoroethanol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom on the pyridine ring can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
®-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol: The enantiomer of the compound with similar chemical properties but different biological activities.
6-chloropyridin-3-ylmethanol: A related compound with a hydroxyl group instead of the trifluoroethanol group.
6-chloropyridin-3-yl trifluoromethyl ketone: An oxidized derivative of the compound.
Uniqueness
(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol is unique due to its chiral nature and the presence of both a trifluoroethanol group and a chlorine-substituted pyridine ring
属性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC 名称 |
(1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m0/s1 |
InChI 键 |
SPONQQBDNAPFFT-LURJTMIESA-N |
手性 SMILES |
C1=CC(=NC=C1[C@@H](C(F)(F)F)O)Cl |
规范 SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



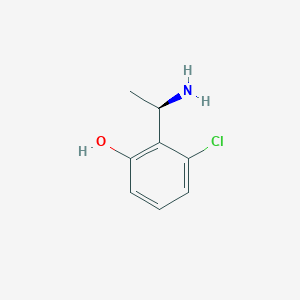
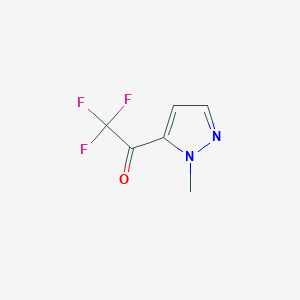
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
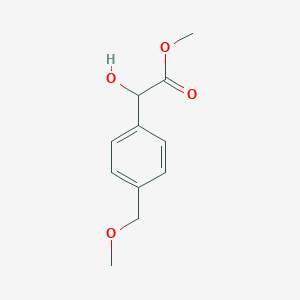
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
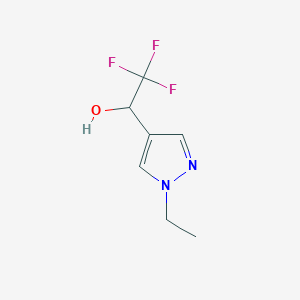
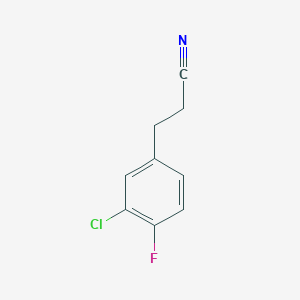
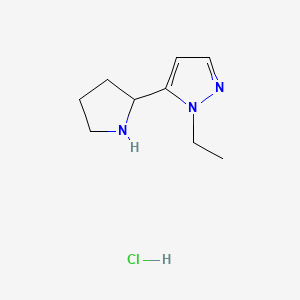

![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B15321777.png)
